Amiloridhydrochlorid

Übersicht

Beschreibung

Amiloride Hydrochloride is a potassium-sparing diuretic commonly used in the treatment of hypertension and congestive heart failure. It is a pyrazine compound that inhibits sodium reabsorption in the renal epithelial cells, thereby reducing the secretion of potassium and hydrogen ions . This compound is often used in conjunction with other diuretics to prevent potassium loss .

Wissenschaftliche Forschungsanwendungen

Amilorid-Hydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet, die sich mit Ionenkanälen befassen.

Biologie: Die Verbindung wird verwendet, um zelluläre Ionentransportmechanismen und deren Regulation zu untersuchen.

Medizin: Amilorid-Hydrochlorid wird in der klinischen Forschung wegen seiner diuretischen und blutdrucksenkenden Eigenschaften umfassend eingesetzt.

5. Wirkmechanismus

Amilorid-Hydrochlorid entfaltet seine Wirkung, indem es die Natriumresorption in den distalen Tubuli und Sammelrohren der Nieren hemmt. Es bindet an die amiloridempfindlichen Natriumkanäle und reduziert das Netto-Negativpotenzial des Tubuluslumens. Diese Hemmung fördert den Verlust von Natrium und Wasser aus dem Körper, während Kalium zurückgehalten wird . Zu den molekularen Zielstrukturen gehören die epithelialen Natriumkanäle (ENaC), die eine entscheidende Rolle bei der Aufrechterhaltung des Elektrolythaushalts spielen .

Ähnliche Verbindungen:

Triamteren: Ein weiteres kaliumsparendes Diuretikum mit einem ähnlichen Wirkmechanismus.

Spironolacton: Ein kaliumsparendes Diuretikum, das als Aldosteron-Antagonist wirkt.

Eplerenon: Ähnlich wie Spironolacton, aber mit weniger Nebenwirkungen.

Vergleich: Amilorid-Hydrochlorid ist einzigartig in seiner spezifischen Hemmung von Natriumkanälen, ohne die Aldosteronrezeptoren zu beeinflussen, im Gegensatz zu Spironolacton und Eplerenon. Diese Spezifität reduziert das Risiko hormoneller Nebenwirkungen, die mit Aldosteron-Antagonisten verbunden sind . Darüber hinaus wird Amilorid-Hydrochlorid oft wegen seines schnellen Wirkungseintritts und seiner Wirksamkeit in Kombinationstherapien bevorzugt .

Wirkmechanismus

Target of Action

Amiloride hydrochloride primarily targets the amiloride-sensitive sodium channels located in the distal convoluted tubules and collecting ducts in the kidneys . These channels play a crucial role in sodium reabsorption, which is essential for maintaining electrolyte balance and blood pressure .

Mode of Action

Amiloride hydrochloride works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . It achieves this by binding to the amiloride-sensitive sodium channels, thereby blocking the channels and preventing sodium ions from entering the cells . This action promotes the loss of sodium and water from the body, but importantly, without depleting potassium .

Biochemical Pathways

The inhibition of sodium reabsorption by amiloride hydrochloride affects the sodium-potassium balance in the body. It creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct . This negative potential reduces the secretion of potassium and hydrogen ions . As a result, amiloride hydrochloride helps to prevent hypokalemia (low blood potassium levels) often associated with other diuretics .

Pharmacokinetics

Amiloride hydrochloride is readily absorbed with a bioavailability of 15-25% . It is approximately 23% protein-bound . The onset of action is about two hours, peaking at 6-10 hours, and it lasts for about a day . The elimination half-life is 6 to 9 hours .

Result of Action

The molecular and cellular effects of amiloride hydrochloride’s action include an increase in sodium and water excretion, while reducing potassium excretion . This results in a decrease in blood pressure and reduction in edema (swelling), making it useful in the treatment of hypertension and congestive heart failure .

Action Environment

The action, efficacy, and stability of amiloride hydrochloride can be influenced by various environmental factors. For instance, the risk of high blood potassium (hyperkalemia) is greater in those with kidney problems, diabetes, and those who are older . Furthermore, the drug’s action can be affected by other medications, such as other potassium-sparing diuretics, ACE inhibitors, and angiotensin receptor blockers .

Biochemische Analyse

Biochemical Properties

Amiloride hydrochloride acts by reversibly blocking luminal epithelial sodium channels (ENaCs) in the late distal tubule and collecting duct . This inhibition creates a negative potential in the luminal membranes of principal cells, reducing the secretion of potassium and hydrogen ions .

Cellular Effects

Amiloride hydrochloride can cause changes to the levels of certain minerals in your body, called electrolytes. For example, it may cause high potassium levels (hyperkalemia), low sodium levels (hyponatremia), or low chloride levels (hypochloremia). These changes can be serious and may lead to death .

Molecular Mechanism

Amiloride hydrochloride works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels . This promotes the loss of sodium and water from the body, but without depleting potassium .

Temporal Effects in Laboratory Settings

Amiloride hydrochloride is administered orally and reaches its peak diuretic effect at 6–10 hours. It is 40% protein bound and has a plasma half-life of 6–9 hours . It does not undergo metabolism by the liver and is predominantly excreted unchanged in urine and faeces .

Dosage Effects in Animal Models

In animal models, the oral LD50 of amiloride hydrochloride is 56 mg/kg in mice and 36 to 85 mg/kg in rats, depending on the strain . The effects of the product vary with different dosages, and toxic or adverse effects may occur at high doses .

Metabolic Pathways

Amiloride hydrochloride is not metabolized by the liver but is excreted unchanged by the kidneys. About 50 percent of a 20 mg dose of amiloride hydrochloride is excreted in the urine and 40 percent in the stool within 72 hours .

Transport and Distribution

Amiloride hydrochloride reaches the nephron largely by glomerular filtration and acts on the luminal membrane of the distal convoluted tubule and collecting ducts .

Subcellular Localization

Amiloride hydrochloride acts on the luminal membrane of the distal convoluted tubule and collecting ducts in the nephron . This is where it inhibits sodium reabsorption, reducing the secretion of potassium and hydrogen ions .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Amilorid-Hydrochlorid kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 3,5-Diamino-6-chlorpyrazin-2-carboxamid mit verschiedenen Reagenzien umfasst. Die Synthese umfasst in der Regel die folgenden Schritte:

Bildung des Pyrazinrings: Dies wird erreicht, indem geeignete Ausgangsmaterialien unter kontrollierten Bedingungen miteinander umgesetzt werden.

Chlorierung: Der Pyrazinring wird chloriert, um das Chloratom an der gewünschten Stelle einzuführen.

Amidierung: Das chlorierte Pyrazin wird dann mit einem Amin umgesetzt, um die Carboxamidgruppe zu bilden.

Bildung des Hydrochlorids: Der letzte Schritt umfasst die Zugabe von Salzsäure, um das Hydrochloridsalz von Amilorid zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Amilorid-Hydrochlorid umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig eine Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung .

Analyse Chemischer Reaktionen

Reaktionstypen: Amilorid-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Das Chloratom im Pyrazinring kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Substitution verschiedene funktionelle Gruppen in den Pyrazinring einführen kann .

Vergleich Mit ähnlichen Verbindungen

Triamterene: Another potassium-sparing diuretic with a similar mechanism of action.

Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.

Eplerenone: Similar to spironolactone but with fewer side effects.

Comparison: Amiloride Hydrochloride is unique in its specific inhibition of sodium channels without affecting aldosterone receptors, unlike spironolactone and eplerenone. This specificity reduces the risk of hormonal side effects associated with aldosterone antagonists . Additionally, Amiloride Hydrochloride is often preferred for its rapid onset of action and effectiveness in combination therapies .

Eigenschaften

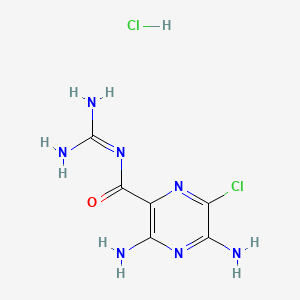

IUPAC Name |

3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHKKGDWZVCSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN7O.ClH, C6H9Cl2N7O | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2609-46-3 (Parent) | |

| Record name | Amiloride hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2024452 | |

| Record name | Amiloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amiloride hydrochloride appears as crystalline solid or very light yellow powder. (NTP, 1992) | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992) | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2016-88-8, 17440-83-4 | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amiloride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiloride hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amiloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-amidino-3,5-diamino-6-chloropyrazinecarboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMILORIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M458Q65S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

560.3 °F (NTP, 1992) | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.